Cysmethynil

描述

- 当 Icmt 甲基化 Ras 时,会触发不受控制的细胞生长。 通过抑制 Icmt,胱抑霉素有助于维持正常的细胞生长和增殖 .

胱抑霉素: (化学式: CHNO)是一种抑制 Icmt(异戊烯基半胱氨酸羧基甲基转移酶)的化合物,Icmt 是一种负责甲基化 Ras 蛋白的蛋白。

准备方法

合成路线: 胱抑霉素的合成路线涉及吲哚基化学。

反应条件: 具体的反应条件没有得到广泛的记录,但研究表明其合成涉及吲哚衍生物和酰胺的形成。

工业生产: 关于工业规模生产方法的细节有限。

化学反应分析

反应: 胱抑霉素可能经历各种反应,包括氧化、还原和取代。

常用试剂和条件: 这些没有明确报告,但酰胺形成和吲哚化学的典型试剂可能涉及。

主要产物: 在胱抑霉素合成过程中形成的主要产物没有得到广泛的记录。

科学研究应用

Cancer Treatment

Cysmethynil has been extensively studied for its anti-cancer properties:

- Inhibition of Tumor Growth : Research indicates that this compound treatment results in dose-dependent inhibition of proliferation in pancreatic cancer cell lines such as MiaPaCa2, AsPC-1, and PANC-1 . In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models, particularly in adenocarcinoma .

- Mechanisms of Action : The compound induces cell cycle arrest and apoptosis through increased levels of cyclin kinase inhibitors and markers of apoptosis like cleaved caspase-7. Additionally, it promotes autophagy, further contributing to its anti-cancer effects .

Malignant Pleural Effusion Management

This compound has shown promise in the management of malignant pleural effusion (MPE), a condition often associated with advanced cancer:

- Reduction of Pleural Fluid Accumulation : In experimental models, this compound significantly reduced pleural fluid volume and tumor burden associated with lung adenocarcinoma .

- Anti-Angiogenic Properties : The compound inhibits endothelial cell proliferation, migration, and tube formation, suggesting a mechanism that limits tumor-associated angiogenesis .

Potential for Combination Therapies

This compound's ability to inhibit ICMT may enhance the efficacy of existing chemotherapeutic agents. Studies suggest that it could be synergistic with other treatments, potentially improving outcomes for patients with resistant tumors .

Development of Derivatives

Due to this compound's limitations regarding solubility and lipophilicity, researchers have focused on developing derivatives that retain its inhibitory properties while improving pharmacokinetic profiles. For instance, compound 8.12 has been identified as a more effective alternative with enhanced solubility and lower IC50 values compared to this compound .

Summary Table of this compound Applications

Case Study 1: Pancreatic Cancer

In a study involving MiaPaCa2 cells treated with this compound, researchers observed significant increases in prelamin A levels correlating with decreased cell viability. This study highlighted the compound's specific action on ICMT and its potential as a targeted therapy for pancreatic cancer .

Case Study 2: Malignant Pleural Effusion

In murine models of MPE, this compound not only reduced fluid accumulation but also shifted macrophage polarization towards an M1 anti-tumor phenotype. This suggests a dual role in managing both tumor burden and associated inflammatory responses .

作用机制

相似化合物的比较

独特性: 胱抑霉素的独特性在于它对 Icmt 的特异性靶向及其作为抗癌剂的潜力。

类似化合物: 虽然胱抑霉素很突出,但此背景下的相关化合物没有明确列出。

生物活性

Cysmethynil is a small molecule that functions as an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly small GTPases. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit cancer cell proliferation and induce apoptosis.

This compound inhibits ICMT, which plays a crucial role in modifying proteins like Ras GTPases. By inhibiting this enzyme, this compound disrupts the localization and function of these proteins, leading to several downstream effects:

- Induction of Apoptosis : this compound has been shown to promote apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in increased levels of cleaved caspase-7 and p21 in sensitive pancreatic cancer cells, indicating cell cycle arrest and apoptosis induction .

- Inhibition of Tumor Growth : In xenograft models, this compound significantly reduced tumor growth in sensitive cell lines like MiaPaCa2 while having minimal effects on resistant lines .

- Impact on Cellular Energy Metabolism : The inhibition of ICMT leads to mitochondrial dysfunction and energy depletion in cancer cells, which is associated with the upregulation of p21 and subsequent apoptotic pathways .

In Vitro Studies

This compound has been evaluated across various cancer types, demonstrating notable biological activities:

In Vivo Studies

This compound's efficacy was also confirmed in animal models:

- In a study involving mice with xenografted MiaPaCa2 cells, treatment with this compound resulted in significant tumor regression at both low and high doses .

- In models of malignant pleural effusion (MPE), this compound reduced pleural fluid accumulation and inhibited tumor-associated angiogenesis .

Case Study 1: Pancreatic Cancer

A study focused on pancreatic cancer cell lines revealed that this compound effectively inhibited proliferation in sensitive lines (e.g., MiaPaCa2) while showing no significant effect on resistant lines (e.g., HPAF-II). The mechanism involved mitochondrial dysfunction leading to energy depletion and subsequent apoptosis through p21 activation .

Case Study 2: Malignant Pleural Effusion

In murine models of MPE induced by lung adenocarcinoma and mesothelioma, this compound demonstrated the ability to limit pleural fluid accumulation significantly. It enhanced macrophage homing to the pleural space while inhibiting tumor-induced macrophage polarization towards an M2 phenotype, suggesting a dual role in modulating immune responses alongside direct anti-tumor effects .

Research Findings Summary

Recent research indicates that this compound not only inhibits tumor growth but also modulates the tumor microenvironment by affecting angiogenesis and immune cell behavior. Its ability to induce apoptosis through mitochondrial dysfunction positions it as a promising candidate for further development in cancer therapies.

属性

IUPAC Name |

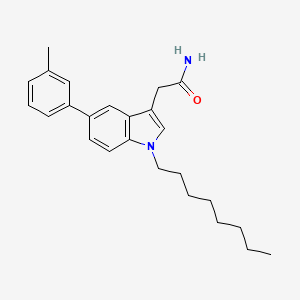

2-[5-(3-methylphenyl)-1-octylindol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O/c1-3-4-5-6-7-8-14-27-18-22(17-25(26)28)23-16-21(12-13-24(23)27)20-11-9-10-19(2)15-20/h9-13,15-16,18H,3-8,14,17H2,1-2H3,(H2,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXBOOVPFRZHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426093 | |

| Record name | Cysmethynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851636-83-4 | |

| Record name | Cysmethynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851636-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysmethynil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851636834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysmethynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSMETHYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MT8HFQ9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。